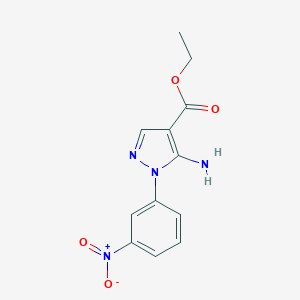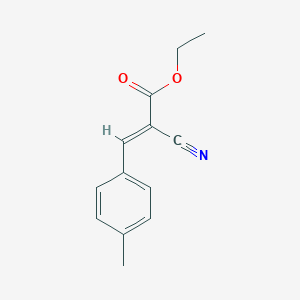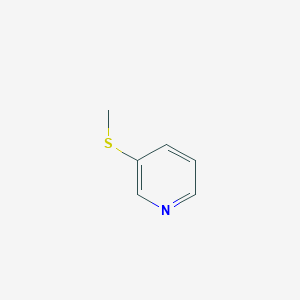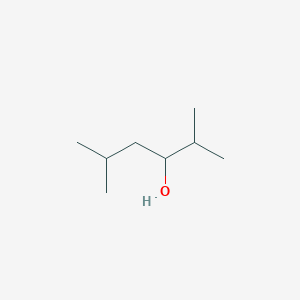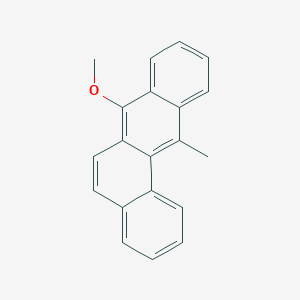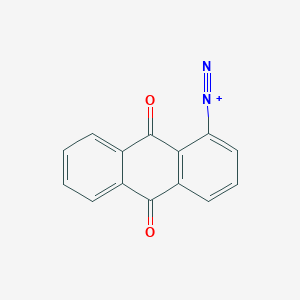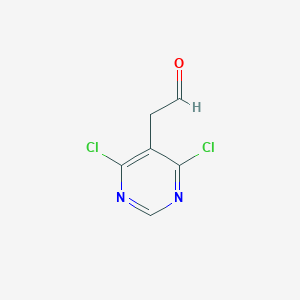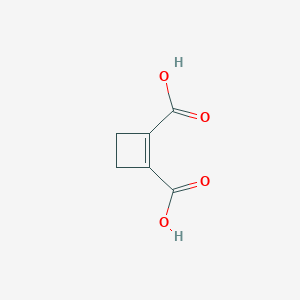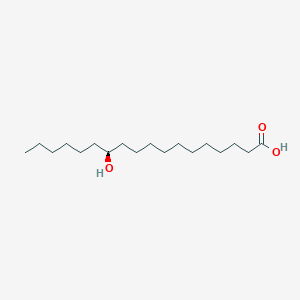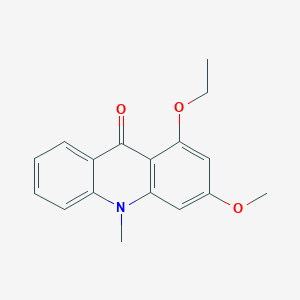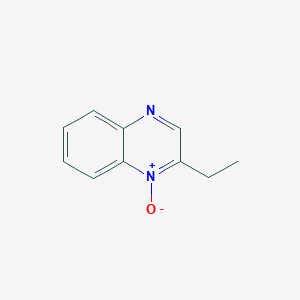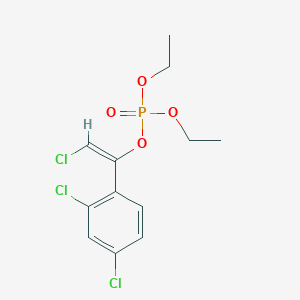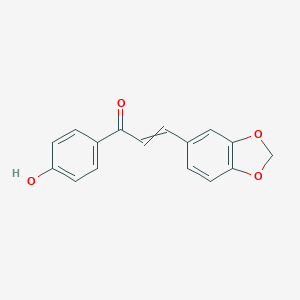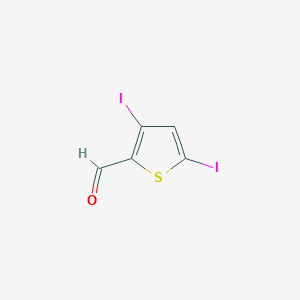
3,5-Diiodothiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diiodothiophene-2-carbaldehyde, also known as DITC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of thiophene, which is a heterocyclic compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials. DITC has been found to possess several interesting properties, including its ability to act as a fluorescent probe, its potential use in organic electronics, and its potential as a therapeutic agent in the treatment of cancer and other diseases. In
Aplicaciones Científicas De Investigación
3,5-Diiodothiophene-2-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3,5-Diiodothiophene-2-carbaldehyde is its use as a fluorescent probe. 3,5-Diiodothiophene-2-carbaldehyde has been found to exhibit strong fluorescence in both organic solvents and water, making it a useful tool for fluorescence imaging and sensing. 3,5-Diiodothiophene-2-carbaldehyde has also been investigated for its potential use in organic electronics, such as organic field-effect transistors and organic light-emitting diodes. In addition, 3,5-Diiodothiophene-2-carbaldehyde has been studied for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 3,5-Diiodothiophene-2-carbaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 3,5-Diiodothiophene-2-carbaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. 3,5-Diiodothiophene-2-carbaldehyde has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Efectos Bioquímicos Y Fisiológicos
3,5-Diiodothiophene-2-carbaldehyde has been found to have several biochemical and physiological effects. In vitro studies have shown that 3,5-Diiodothiophene-2-carbaldehyde can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,5-Diiodothiophene-2-carbaldehyde has also been found to induce apoptosis in cancer cells, while sparing normal cells. In addition, 3,5-Diiodothiophene-2-carbaldehyde has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3,5-Diiodothiophene-2-carbaldehyde is its strong fluorescence, which makes it a useful tool for fluorescence imaging and sensing. 3,5-Diiodothiophene-2-carbaldehyde is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 3,5-Diiodothiophene-2-carbaldehyde is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of 3,5-Diiodothiophene-2-carbaldehyde is not fully understood, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 3,5-Diiodothiophene-2-carbaldehyde. One area of research is the development of new synthesis methods for 3,5-Diiodothiophene-2-carbaldehyde that are more efficient and environmentally friendly. Another area of research is the optimization of 3,5-Diiodothiophene-2-carbaldehyde as a fluorescent probe, including the development of new derivatives that exhibit different fluorescence properties. In addition, further research is needed to fully understand the mechanism of action of 3,5-Diiodothiophene-2-carbaldehyde and its potential as a therapeutic agent in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 3,5-Diiodothiophene-2-carbaldehyde can be achieved through several methods, including the reaction of 3,5-diiodothiophene with 2-formylfuran or 2-formylthiophene, or the reaction of 3,5-diiodothiophene with dichloromethane and triethylamine. The yield of 3,5-Diiodothiophene-2-carbaldehyde can be improved by using a catalytic amount of copper iodide in the reaction. The purity of 3,5-Diiodothiophene-2-carbaldehyde can be increased by recrystallization from ethanol or ethyl acetate.
Propiedades
Número CAS |
18799-86-5 |
|---|---|
Nombre del producto |
3,5-Diiodothiophene-2-carbaldehyde |
Fórmula molecular |
C5H2I2OS |
Peso molecular |
363.94 g/mol |
Nombre IUPAC |
3,5-diiodothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H2I2OS/c6-3-1-5(7)9-4(3)2-8/h1-2H |
Clave InChI |
QEHAZEPZHFOIBJ-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1I)C=O)I |
SMILES canónico |
C1=C(SC(=C1I)C=O)I |
Sinónimos |
3,5-Diiodo-2-thiophenecarbaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




